Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate
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Description
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C12H18N8O3 and its molecular weight is 322.329. The purity is usually 95%.
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Biological Activity
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a triazole ring and an oxadiazole moiety, which are known to contribute to various biological activities. The presence of the piperazine group enhances its pharmacokinetic properties.
1. Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown efficacy against various cancer cell lines. In a study involving triazole derivatives, it was reported that certain oxadiazole compounds demonstrated IC50 values ranging from 92.4 µM against multiple cancer types, including colon and lung cancers .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 92.4 |
Compound B | CaCo-2 | 85.0 |
Compound C | H9c2 | 78.5 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives possess antibacterial and antifungal activities. For example, a related compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
3. Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds exhibit inhibitory effects on cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. The ability to inhibit these enzymes positions them as potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer progression and inflammation.
Interaction with Receptors : The piperazine moiety may facilitate binding to various receptors involved in signal transduction pathways related to cancer and inflammation.
Case Study 1: Anticancer Evaluation
In a preclinical study, this compound was tested against a panel of human cancer cell lines. The results indicated a selective cytotoxic effect on tumor cells compared to normal cells, suggesting a favorable therapeutic index.
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The findings revealed potent activity against resistant strains of E. coli and Candida albicans, highlighting its potential as an alternative treatment option for resistant infections.
Properties
IUPAC Name |
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperazin-1-yl)methyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N8O3/c1-18-3-5-19(6-4-18)7-8-9(12(21)22-2)14-17-20(8)11-10(13)15-23-16-11/h3-7H2,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSOUMRLTPTVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.